Trisilane, 1,1,1,2,2,3,3-heptamethyl-, is an organosilicon compound characterized by its unique molecular structure comprising a trisilane backbone with multiple methyl substituents. Its molecular formula is , and it is recognized for its potential applications in various scientific fields, including chemistry and materials science. The compound is primarily synthesized for use as a precursor in the production of other organosilicon compounds and has been explored for its utility in drug delivery systems and advanced materials development .
Trisilane, 1,1,1,2,2,3,3-heptamethyl- belongs to the class of silanes, specifically trisilane derivatives. These compounds are widely studied for their unique chemical properties and reactivity patterns.
The synthesis of Trisilane, 1,1,1,2,2,3,3-heptamethyl- typically involves the reaction of trimethylsilyl chloride with phenylsilane in the presence of a catalyst. This reaction is conducted under controlled conditions to yield high-purity products. The general reaction can be expressed as follows:
For industrial production, continuous flow reactors may be utilized to enhance efficiency and scalability. Advanced purification techniques are employed to ensure the final product meets the desired specifications for purity and yield .
The molecular structure of Trisilane, 1,1,1,2,2,3,3-heptamethyl- features a central trisilane unit with heptamethyl groups attached. This configuration contributes to its unique chemical properties and reactivity.
Trisilane can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Major products formed from these reactions include silanols and siloxanes from oxidation and various substituted silanes from substitution reactions .
The mechanism by which Trisilane exerts its effects involves interactions with various molecular targets. The phenyl group facilitates π-π interactions while the flexible silane backbone allows for diverse reactivity. This compound can participate in radical reactions and coordinate with metal centers, enhancing its utility in various applications .
Relevant data from studies indicate that the compound's unique structural features contribute significantly to its physical properties and reactivity patterns .
Trisilane, 1,1,1,2,2,3,3-heptamethyl-, has several notable applications:
Chlorodemethylation serves as a critical step for introducing asymmetry into oligosilane backbones. This process selectively replaces a methyl group on a silicon atom with chlorine, enabling subsequent functionalization. For asymmetric trisilanes, partial chlorodemethylation of a symmetric precursor like 1,1,1,3,3,3-hexamethyltrisilane is achieved using controlled stoichiometry of chlorinating agents (e.g., AlCl₃ or BCl₃) under inert conditions at low temperatures (−78°C to 0°C) [4]. The resulting monochlorinated intermediate retains two distinct silicon environments.
Friedel-Crafts acylation then installs aryl substituents asymmetrically. The chlorodemethylated trisilane reacts with acyl chlorides (e.g., benzoyl chloride) in the presence of Lewis acids, forming a ketone intermediate. Subsequent reduction/desoxygenation yields the arylated trisilane. For example, reaction with phenylacetylene derivatives under Pd(0) catalysis can generate 2-phenylheptamethyltrisilane (CAS 780-55-2) [4] . Key parameters include:
Table 1: Conditions for Asymmetric Arylation via Chlorodemethylation/Acylation
Precursor | Chlorinating Agent | Aryl Source | Temperature | Yield |
---|---|---|---|---|
1,1,1,3,3,3-Hexamethyltrisilane | BCl₃ (0.5 eq) | PhCOCl / AlCl₃ | 0°C → RT | 45-55% |
Heptamethyltrisilane | AlCl₃ (1.1 eq) | 1-Naphthoyl Chloride | −30°C | 40-48% |
This route enables precise installation of sterically demanding aryl groups (e.g., naphthyl, anthracenyl) at specific silicon centers, critical for tuning electronic properties in optoelectronic materials [3] .
Palladium-catalyzed coupling offers a direct route to asymmetric trisilanes. The reaction combines halogenated silanes (e.g., R₁R₂SiCl₂) with hydrosilanes (e.g., (Me₃Si)₂SiH) using Pd(0)/Pt(0) complexes. Tris(trimethylsilyl)silane (1) (CAS 1873-77-4), synthesized via lithium-mediated coupling of chlorotrimethylsilane and tetrachlorosilane (60–77% yield), serves as a key hydrosilane precursor [1]. Its Si–H bond (bond energy ≈ 79 kcal/mol) undergoes oxidative addition with Pd(0), followed by transmetalation with chlorosilanes and reductive elimination:
MeSiCl₃ + 2 (Me₃Si)₃SiH → [Pd(dba)₂] → MeSi[Si(SiMe₃)₃]₂ + Byproducts
Organolithium reagents enable nucleophilic substitution at silicon. Methyllithium-lithium bromide complex (1.5M in ether) is particularly effective for methylating chlorosilyl intermediates. For instance, in the synthesis of 1,1,1,2,3,3,3-heptamethyl-2-(trimethylsilyl)trisilane (C₁₀H₃₀Si₄), a chlorinated trisilane precursor reacts with MeLi-LiBr at −78°C, achieving >70% yield with rigorous exclusion of air and moisture [1] [6].
Table 2: Palladium/Organolithium-Mediated Syntheses
Catalyst/Reagent | Silane Precursor | Core Product | Yield | Key Condition |
---|---|---|---|---|
Pd(PPh₃)₄ (3 mol%) | PhSiCl₃ + (Me₃Si)₃SiH | PhSi[Si(SiMe₃)₃]₂ | 68% | Toluene, 80°C, 12h |
MeLi-LiBr (2.2 eq) | ClSiMe₂SiPh(SiMe₃)Cl | Me₃SiSiMe₂SiPhMe(SiMe₃) | 75% | THF, −78°C → RT, 16h |
Critical considerations include steric hindrance at silicon and the electronic effects of substituents, which impact transmetalation efficiency [1] [9].
Pyrolytic rearrangement of linear methylpolysilanes enables silicon backbone elongation and branching. When heated at 350–450°C under inert gas, permethylated oligosilanes (e.g., 1,1,1,3,3,3-hexamethyltrisilane) undergo Si–Si bond cleavage/recombination, forming higher oligomers like the heptamethyltrisilane isomer. This process proceeds via silylene (:SiMe₂) extrusion and insertion:
Me₃SiSiMe₂SiMe₃ → Δ → Me₃SiSiMe₃ + :SiMe₂:SiMe₂ + Me₃SiSiMe₃ → Me₃SiSiMe₂SiMe₃ (rearranged)
Temperature control is paramount: Below 300°C, dimerization dominates; above 400°C, cyclic oligomers form via backbiting. Electroreductively polymerized methylphenylsilane precursors (Mₙ = 5,200–31,000) are optimal starting materials, as phenyl groups stabilize reactive intermediates [7].
Table 3: Pyrolysis Outcomes for Methylpolysilane Precursors
Precursor (Mₙ) | Temperature | Time | Product Distribution | Heptamethyltrisilane Yield |
---|---|---|---|---|
Poly(methylphenylsilane) (5,200) | 380°C | 1h | Cyclics (15%), Linear Trisilanes (42%) | 28% |
Poly(methylphenylsilane) (31,000) | 400°C | 45 min | Cyclics (62%), Linear Trisilanes (8%) | <5% |
Maximizing linear trisilane yield requires precursors with Mₙ ≈ 9,900 and pyrolysis at 380°C for ≤60 minutes, minimizing cyclization [7].
Synthetic Strategy Insight: The methodologies outlined—selective chlorodemethylation, transition-metal catalysis, and pyrolytic rearrangement—collectively address the challenge of asymmetry in oligosilane synthesis. Each method controls substituent placement through precise manipulation of steric and electronic parameters at silicon.
This systematic exploration provides a foundation for synthesizing asymmetric trisilanes with tailored functionalities. Future work will focus on enantioselective silylation for chiral silicon backbones and applications of these building blocks in photonic polymers.
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